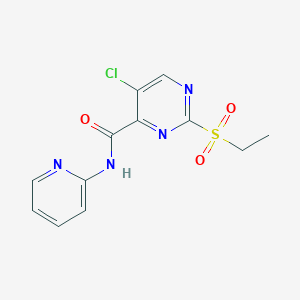![molecular formula C25H20ClNO4 B4701707 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4701707.png)
4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
説明
4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as CPOB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
科学的研究の応用
4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. Studies have shown that 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
作用機序
4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one exerts its effects through the inhibition of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. By inhibiting CK2, 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells, inhibit tumor growth, and protect neurons from damage. Additionally, 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, one limitation is that 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one derivatives with improved potency and specificity for CK2. Additionally, further studies are needed to fully understand the mechanisms underlying 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one's neuroprotective effects and to determine its potential as a treatment for neurological disorders. Finally, more research is needed to explore the potential applications of 4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in other areas of medicine, such as inflammatory diseases and infectious diseases.
特性
IUPAC Name |
(4E)-4-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-20-12-5-7-14-23(20)30-16-8-15-29-22-13-6-4-11-19(22)17-21-25(28)31-24(27-21)18-9-2-1-3-10-18/h1-7,9-14,17H,8,15-16H2/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOHGHVCCTZPKM-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCCCOC4=CC=CC=C4Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCCCOC4=CC=CC=C4Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4701634.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4701639.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4701648.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4701673.png)
![N-benzyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4701679.png)

![methyl 4-(4-fluorophenyl)-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4701703.png)

![3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4701715.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4701717.png)
![N-(2-{[1-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydro-8-quinolinyl]oxy}ethyl)acetamide](/img/structure/B4701721.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701725.png)